3,4-Dihydroxyphenylglycol

Description

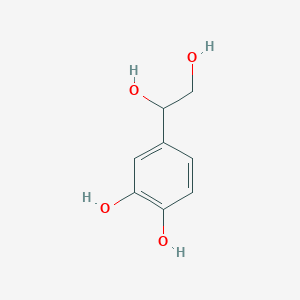

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-dihydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWFVDWRVYDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865451 | |

| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000016 [mmHg] | |

| Record name | Dihydroxyphenylethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13154 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28822-73-3, 3343-19-9 | |

| Record name | (±)-3,4-Dihydroxyphenylglycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3,4-Dihydroxyphenylglycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-(1,2-dihydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLGLYCOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEH9K539KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 132 °C | |

| Record name | 3,4-Dihydroxyphenylglycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis of 3,4-Dihydroxyphenylglycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway of 3,4-dihydroxyphenylglycol (DHPG), a primary metabolite of the neurotransmitter norepinephrine. Understanding this pathway is crucial for research in neuroscience, pharmacology, and drug development, particularly in areas related to sympathetic nervous system activity and catecholamine metabolism.

Core Synthesis Pathway

The synthesis of 3,4-dihydroxyphenylglycol (DHPG) from norepinephrine is a two-step enzymatic process that occurs predominantly within sympathetic neurons.[1] This intraneuronal metabolism is a key route for the inactivation of norepinephrine.[2]

The pathway is initiated by the oxidative deamination of norepinephrine, catalyzed by the enzyme Monoamine Oxidase (MAO) . This reaction converts norepinephrine into the unstable intermediate, 3,4-dihydroxymandelaldehyde (DOPEGAL).[3] Subsequently, DOPEGAL is rapidly reduced to DHPG by the action of Aldehyde Reductase or Aldose Reductase .[3][4]

Below is a diagram illustrating this core synthesis pathway:

Quantitative Data

The following tables summarize key quantitative data related to the DHPG synthesis pathway, including enzyme kinetics and physiological concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m_ | Source |

| Monoamine Oxidase A (MAO-A) | Norepinephrine | 250-500 µM | |

| Aldehyde Reductase (Pig Kidney) | D-Glyceraldehyde | 4.8 ± 0.7 mM | |

| Aldehyde Reductase (Pig Kidney) | NADPH | 9.1 ± 2.1 µM |

Table 2: Plasma Concentrations of DHPG and Norepinephrine

| Analyte | Condition | Concentration | Source |

| DHPG | Resting Humans (Normal) | 1010 ± 280 pg/mL | |

| Norepinephrine | Resting Humans (Normal) | Varies (typically lower than DHPG) | |

| DHPG | After MAO-A Inhibition (Moclobemide) | Reduced by 78% | |

| DHPG | After Neuronal Reuptake Inhibition (Desipramine) | Greatly reduced (about 25% of control) |

Experimental Protocols

Detailed methodologies for key experiments related to the DHPG synthesis pathway are provided below.

Measurement of Monoamine Oxidase (MAO) Activity

A common method for determining MAO activity is through a fluorometric assay. This protocol is adapted from commercially available kits.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product, which can be quantified.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO Substrate (e.g., p-tyramine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent Probe (e.g., Amplex Red)

-

MAO-A specific inhibitor (e.g., Clorgyline)

-

MAO-B specific inhibitor (e.g., Pargyline)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold MAO Assay Buffer. Centrifuge to remove debris and collect the supernatant.

-

Reaction Mixture Preparation: Prepare a master mix containing MAO Assay Buffer, HRP, and the fluorescent probe.

-

Assay:

-

Add samples to the wells of the 96-well plate.

-

To differentiate between MAO-A and MAO-B activity, pre-incubate separate sample aliquots with specific inhibitors (clorgyline for MAO-A, pargyline for MAO-B) for 10-15 minutes.

-

Add the reaction mixture to all wells.

-

Initiate the reaction by adding the MAO substrate.

-

-

Measurement: Immediately measure the fluorescence in a kinetic mode at an appropriate excitation and emission wavelength (e.g., 530 nm excitation / 585 nm emission) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the rate of fluorescence increase over time. The MAO activity is proportional to this rate.

Measurement of Aldehyde Reductase Activity

Aldehyde reductase activity can be measured spectrophotometrically by monitoring the oxidation of NADPH.

Principle: Aldehyde reductase catalyzes the reduction of an aldehyde substrate to an alcohol, coupled with the oxidation of NADPH to NADP⁺. The decrease in NADPH concentration can be followed by measuring the decrease in absorbance at 340 nm.

Materials:

-

Purified enzyme or biological sample

-

Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

-

NADPH

-

Aldehyde substrate (e.g., D-glyceraldehyde, 4-nitrobenzaldehyde)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette or well, combine the Assay Buffer, NADPH, and the aldehyde substrate.

-

Enzyme Addition: Initiate the reaction by adding the enzyme solution.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantification of DHPG in Plasma by HPLC-ED

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive method for quantifying DHPG in biological fluids.

Principle: DHPG is extracted from the plasma, separated from other components by reverse-phase HPLC, and then detected and quantified by an electrochemical detector.

Materials:

-

Plasma sample

-

Internal standard (e.g., dihydroxybenzylamine - DHBA)

-

Perchloric acid

-

Alumina

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

Procedure:

-

Sample Preparation (Alumina Extraction):

-

To the plasma sample, add the internal standard and perchloric acid to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add alumina to the supernatant and adjust the pH to allow for catecholamine binding.

-

Wash the alumina to remove contaminants.

-

Elute DHPG and the internal standard from the alumina using an acidic solution.

-

-

HPLC-ED Analysis:

-

Inject the eluate into the HPLC system.

-

Separate the components on the C18 column using a mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent).

-

Detect DHPG and the internal standard using the electrochemical detector.

-

-

Quantification: Determine the concentration of DHPG in the sample by comparing the peak area ratio of DHPG to the internal standard against a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of DHPG in a plasma sample using HPLC-ED.

References

- 1. Norepinephrine metabolism in humans. Kinetic analysis and model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aldose reductase: an aldehyde scavenging enzyme in the intraneuronal metabolism of norepinephrine in human sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 3,4-Dihydroxyphenylglycol in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3,4-Dihydroxyphenylglycol (DHPG), a major intraneuronal metabolite of norepinephrine. A detailed examination of the enzymatic pathway, including the roles of Monoamine Oxidase A (MAO-A) and Aldehyde/Aldose Reductases, is presented. This document summarizes key quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for the study of DHPG biosynthesis, and includes a visual representation of the metabolic pathway. This guide is intended to serve as a valuable resource for researchers in neurobiology, pharmacology, and drug development investigating the intricacies of catecholamine metabolism.

Introduction

3,4-Dihydroxyphenylglycol (DHPG), also known as DOPEG, is a primary metabolite of the neurotransmitter norepinephrine (NE) within neurons.[1] Its formation is a critical step in the catabolism of norepinephrine and serves as an important indicator of intraneuronal norepinephrine turnover and sympathetic nervous system activity.[2] The biosynthesis of DHPG is a two-step enzymatic process that primarily occurs in the cytoplasm of noradrenergic neurons following the reuptake of norepinephrine from the synaptic cleft. Understanding the molecular mechanisms governing DHPG synthesis is crucial for elucidating the regulation of noradrenergic signaling and for the development of therapeutic agents targeting catecholaminergic pathways.

The Biosynthetic Pathway of 3,4-Dihydroxyphenylglycol

The synthesis of DHPG from norepinephrine is a sequential enzymatic cascade involving oxidative deamination followed by reduction.

Step 1: Oxidative Deamination of Norepinephrine by Monoamine Oxidase A (MAO-A)

The initial and rate-limiting step in the intraneuronal degradation of norepinephrine is its oxidative deamination, catalyzed by Monoamine Oxidase A (MAO-A). MAO-A is a flavoenzyme located on the outer mitochondrial membrane.[3] It converts norepinephrine into the unstable and potentially toxic intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[1][4] This reaction is crucial for regulating cytoplasmic levels of norepinephrine.

Step 2: Reduction of DOPEGAL by Aldehyde/Aldose Reductases

The catecholaldehyde intermediate, DOPEGAL, is rapidly metabolized to its corresponding alcohol, DHPG. This reduction is catalyzed by NADPH-dependent enzymes belonging to the aldo-keto reductase superfamily, primarily aldehyde reductase and aldose reductase. These enzymes are cytosolic and efficiently convert the reactive aldehyde into the more stable glycol, DHPG. Aldose reductase, in particular, has been shown to be effective in this conversion within human sympathetic neurons.

Subsequent Metabolism of DHPG

Intraneuronally produced DHPG can then diffuse out of the neuron. In extraneuronal tissues, DHPG can be further O-methylated by Catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

Signaling Pathway Diagram

Caption: Biosynthesis of DHPG in a noradrenergic neuron.

Quantitative Data

The following tables summarize available quantitative data related to the enzymes and molecules involved in DHPG biosynthesis. Note: Specific kinetic data for aldehyde/aldose reductase with DOPEGAL as a substrate and precise DHPG concentrations in neuronal tissues are not extensively reported in the literature.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Species/Tissue | Km (µM) | Vmax or kcat | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Norepinephrine | Porcine Brain Microvessels | 250 ± 50 | 1.83 ± 0.20 n.atoms O₂/min/mg protein | |

| Monoamine Oxidase A (MAO-A) | Norepinephrine | Human and other primates | 2-4 fold higher than for Serotonin | - | |

| Aldehyde Reductase | D-Glyceraldehyde | Pig Kidney | 4800 ± 700 | - | |

| Aldose Reductase | Glucose | Bovine Lens | 50,000 - 100,000 | - |

Table 2: Metabolite Concentrations

| Metabolite | Tissue/Fluid | Condition | Concentration Range | Reference(s) |

| Norepinephrine | Rat Cerebral Cortex | Basal | ~250 ng/g tissue | |

| DHPG | Rat Cerebral Cortex | Basal | ~20 ng/g tissue | |

| MHPG | Rat Cerebral Cortex | Basal | ~40 ng/g tissue |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHPG biosynthesis.

Quantification of DHPG and Norepinephrine in Neuronal Tissue by HPLC-ECD

This protocol is adapted from methods described for the analysis of catecholamines and their metabolites.

Objective: To quantify the levels of DHPG and its precursor, norepinephrine, in neuronal tissue samples.

Materials:

-

Neuronal tissue (e.g., brain region, sympathetic ganglia)

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Alumina for extraction

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, EDTA, and an ion-pairing agent like sodium octyl sulfate, pH adjusted)

-

DHPG and Norepinephrine standards

-

Internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

-

Sample Preparation:

-

Dissect and weigh the neuronal tissue on ice.

-

Homogenize the tissue in a known volume of ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant.

-

-

Alumina Extraction:

-

Adjust the pH of the supernatant to ~8.6 with a Tris buffer.

-

Add a known amount of activated alumina and the internal standard.

-

Shake for 15-20 minutes to allow adsorption of catecholamines.

-

Wash the alumina with deionized water to remove impurities.

-

Elute the catecholamines from the alumina with a small volume of a weak acid (e.g., 0.1 M perchloric acid).

-

-

HPLC-ECD Analysis:

-

Inject a known volume of the eluate into the HPLC system.

-

Separate the compounds on the C18 column using the specified mobile phase and flow rate.

-

Detect DHPG and norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

-

-

Quantification:

-

Generate a standard curve using known concentrations of DHPG and norepinephrine standards.

-

Calculate the concentration of DHPG and norepinephrine in the samples based on the peak areas relative to the internal standard and the standard curve.

-

Monoamine Oxidase (MAO-A) Activity Assay

This protocol describes a fluorometric assay for MAO-A activity.

Objective: To measure the enzymatic activity of MAO-A in neuronal tissue homogenates.

Materials:

-

Neuronal tissue homogenate (prepared as in 4.1, but in a neutral buffer like phosphate buffer)

-

MAO-A specific substrate (e.g., kynuramine or a fluorogenic substrate) or a non-specific substrate like tyramine with a specific MAO-B inhibitor (e.g., selegiline) to isolate MAO-A activity.

-

MAO-A specific inhibitor (e.g., clorgyline) for control experiments.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar H₂O₂-detecting reagent)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the neuronal tissue homogenate to the assay buffer.

-

For control wells, pre-incubate the homogenate with a MAO-A specific inhibitor.

-

Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex Red in assay buffer.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the reaction mixture to the wells containing the homogenate.

-

Immediately place the plate in a fluorometric microplate reader.

-

Measure the increase in fluorescence (e.g., excitation ~530-560 nm, emission ~590-600 nm for Amplex Red) over time at a constant temperature (e.g., 37°C). The rate of fluorescence increase is proportional to the MAO-A activity.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the inhibitor-containing control wells to determine the specific MAO-A activity.

-

Normalize the activity to the protein concentration of the homogenate (e.g., in nmol/min/mg protein).

-

Aldehyde Reductase Activity Assay

This protocol describes a spectrophotometric assay for aldehyde reductase activity.

Objective: To measure the enzymatic activity of aldehyde reductase in neuronal cell lysates or tissue homogenates.

Materials:

-

Neuronal cell lysate or tissue homogenate

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

NADPH

-

Aldehyde substrate (e.g., D-glyceraldehyde or p-nitrobenzaldehyde, as a surrogate for DOPEGAL)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the aldehyde substrate.

-

Include a blank control without the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the neuronal lysate or homogenate to the reaction mixture.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The decrease in absorbance corresponds to the oxidation of NADPH to NADP⁺.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

Normalize the activity to the protein concentration of the lysate/homogenate (e.g., in nmol/min/mg protein).

-

Experimental Workflows and Logical Relationships

Workflow for Investigating DHPG Biosynthesis in a Neuronal Cell Culture Model

Caption: Workflow for studying DHPG biosynthesis in vitro.

Conclusion

The biosynthesis of DHPG in neurons is a fundamental process in norepinephrine metabolism, playing a key role in the termination of noradrenergic signaling. The pathway is well-defined, involving the sequential actions of MAO-A and aldehyde/aldose reductases. While the qualitative aspects of this pathway are well-understood, further research is needed to fully elucidate the kinetic parameters of the involved enzymes with their specific endogenous substrates and to quantify DHPG levels across different neuronal populations and physiological states. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the regulation of DHPG biosynthesis and its implications in neuronal function and disease. Such studies will be invaluable for the development of novel therapeutic strategies targeting the noradrenergic system.

References

- 1. 3,4-Dihydroxyphenylglycolaldehyde - Wikipedia [en.wikipedia.org]

- 2. Mechanism of human aldehyde reductase: characterization of the active site pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Catecholaldehyde Hypothesis for the Pathogenesis of Catecholaminergic Neurodegeneration: What We Know and What We Do Not Know - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dihydroxyphenylglycol (DHPG): A Comprehensive Technical Guide to its Role as a Norepinephrine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxyphenylglycol (DHPG), also known as DOPEG, is a primary metabolite of norepinephrine (NE). Its formation is a crucial step in the intraneuronal degradation of this key neurotransmitter. The quantification of DHPG in biological fluids serves as a valuable biomarker for assessing sympathetic nervous system activity and norepinephrine turnover. This technical guide provides an in-depth overview of the biochemical pathways involving DHPG, detailed experimental protocols for its measurement, and a summary of its clinical and research significance.

Biochemical Pathway of Norepinephrine Metabolism to DHPG

Norepinephrine that is not stored in synaptic vesicles is metabolized within the neuron primarily by the enzyme monoamine oxidase (MAO), specifically the MAO-A isoform. This initial deamination of norepinephrine produces an unstable intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). DOPEGAL is then rapidly reduced by aldehyde reductase to form the stable and measurable metabolite, DHPG. A significant portion of DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to form 3-methoxy-4-hydroxyphenylglycol (MHPG).

The concentration of DHPG in plasma and other biological fluids is largely dependent on the intraneuronal metabolism of norepinephrine that has either leaked from vesicles or been taken back up from the synaptic cleft by the norepinephrine transporter (NET).[1][2] Therefore, DHPG levels can provide insights into both NE release and reuptake processes.[3][4]

Quantitative Data: DHPG Levels in Biological Fluids

The following tables summarize reference ranges for DHPG in human plasma, urine, and cerebrospinal fluid (CSF). It is important to note that these values can vary depending on the analytical method used, as well as patient demographics and physiological state.

Table 1: Reference Ranges for 3,4-Dihydroxyphenylglycol in Human Biological Fluids

| Biological Fluid | Analyte | Mean ± SD | Unit | Reference(s) |

| Plasma | DHPG | 19.58 ± 8.13 | ng/mL | [5] |

| Urine | DHPG | 0.39 ± 0.21 | µg/mg creatinine | |

| Cerebrospinal Fluid | DHPG | 34.76 ± 11.46 | ng/mL |

Experimental Protocols for DHPG Quantification

The accurate measurement of DHPG requires sensitive and specific analytical methods due to its low concentrations in biological matrices. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Pre-analytical Considerations

Proper sample collection and handling are critical for accurate DHPG measurement.

-

Blood Collection: Blood should be collected in chilled tubes containing an anticoagulant (e.g., EDTA). The plasma should be separated by centrifugation at 4°C as soon as possible.

-

Urine Collection: For 24-hour urine collection, a preservative such as hydrochloric acid is often added to the collection container to prevent degradation of catecholamines and their metabolites.

-

Storage: Plasma, urine, and CSF samples should be stored at -80°C to ensure long-term stability of DHPG.

Experimental Workflow: A Generalized Approach

Detailed Methodology: HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for the detection of electrochemically active compounds like DHPG.

1. Sample Preparation (Alumina Extraction):

-

Thaw plasma or urine samples on ice.

-

To 1 mL of sample, add an internal standard (e.g., 3,4-dihydroxybenzylamine).

-

Add 500 µL of 1.5 M Tris buffer (pH 8.6) containing 5% EDTA.

-

Add approximately 50 mg of activated alumina and vortex for 15 minutes.

-

Centrifuge and discard the supernatant.

-

Wash the alumina pellet twice with 1 mL of deionized water.

-

Elute DHPG from the alumina by adding 200 µL of 0.1 M phosphoric acid and vortexing for 5 minutes.

-

Centrifuge and collect the supernatant for injection.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution with an organic modifier. For example, a mixture of 0.025 M citric acid-sodium hydrogen phosphate buffer and methanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 35°C.

3. Electrochemical Detection:

-

Detector: Coulometric or amperometric electrochemical detector.

-

Working Electrode: Glassy carbon.

-

Potential: A screening potential can be set to optimize the signal-to-noise ratio for DHPG.

Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of DHPG.

1. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma or urine samples on ice.

-

To 500 µL of sample, add an internal standard (e.g., deuterated DHPG).

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with an appropriate buffer (e.g., 5% ammonium hydroxide) followed by an organic solvent mixture (e.g., 20% acetonitrile in water).

-

Elute DHPG with an acidic organic solvent (e.g., 1% trifluoroacetic acid in 75:25 acetonitrile:water).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

-

Column: A suitable C18 or HILIC column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from low to high organic phase concentration.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for DHPG and its internal standard.

Clinical and Research Significance of DHPG

-

Biomarker of Sympathetic Activity: Plasma and urine DHPG levels are used as an index of sympathetic nervous system tone and norepinephrine turnover.

-

Pheochromocytoma Diagnosis: While not a primary diagnostic marker, the ratio of norepinephrine to DHPG can be useful in the evaluation of pheochromocytoma, a neuroendocrine tumor.

-

Cardiovascular Research: DHPG measurements are utilized to study sympathetic nerve activity in cardiovascular diseases such as heart failure.

-

Neurological and Psychiatric Research: DHPG levels in CSF can provide insights into central norepinephrine metabolism in various neurological and psychiatric disorders.

-

Pharmacodynamic Biomarker: DHPG can be used to assess the in vivo activity of drugs that target the norepinephrine transporter (NET), such as atomoxetine. Inhibition of NET leads to a decrease in DHPG levels.

Conclusion

3,4-dihydroxyphenylglycol is a critical metabolite of norepinephrine that provides a window into the intraneuronal processing of this vital neurotransmitter. Its accurate quantification in biological fluids is essential for both clinical diagnostics and a wide range of research applications. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to reliably measure DHPG and, in doing so, gain a deeper understanding of sympathetic nervous system function in health and disease. As analytical technologies continue to advance, the role of DHPG as a key biomarker is expected to expand further.

References

- 1. Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydroxyphenylglycol as a Biomarker of Norepinephrine Transporter Inhibition by Atomoxetine: Human Model to Assess Central and Peripheral Effects of Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the utility of urinary 3,4-dihydroxyphenylethylene-glycol (DHPG) measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma dihydroxyphenylglycol (DHPG) in the in vivo assessment of human neuronal norepinephrine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on 3-methoxy-4-hydroxyphenylglycol (MHPG) and 3,4-dihydroxyphenylglycol (DHPG) levels in human urine, plasma and cerebrospinal fluids, and their significance in studies of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Monoamine Oxidase in the Metabolic Genesis of 3,4-Dihydroxyphenylglycol (DHPG)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of catecholamines, particularly norepinephrine (NE), is a critical area of study in neuroscience and pharmacology. A key metabolite in this pathway is 3,4-dihydroxyphenylglycol (DHPG), the primary intraneuronal metabolite of norepinephrine. The formation of DHPG is intricately linked to the enzymatic activity of monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of monoamines. Understanding the precise role of MAO in DHPG synthesis is paramount for elucidating the dynamics of noradrenergic neurotransmission and for the development of therapeutic agents targeting this system. This technical guide provides a comprehensive overview of the role of MAO in DHPG formation, including detailed biochemical pathways, quantitative enzymatic data, and experimental protocols.

Biochemical Pathway of DHPG Formation

The metabolic journey from norepinephrine to DHPG is a two-step enzymatic process that primarily occurs within the cytoplasm of presynaptic noradrenergic neurons and in extraneuronal tissues.

-

Oxidative Deamination by Monoamine Oxidase (MAO) : The initial and rate-limiting step is the oxidative deamination of norepinephrine, catalyzed by monoamine oxidase. MAO exists in two isoforms, MAO-A and MAO-B, both of which are located on the outer mitochondrial membrane. MAO-A exhibits a higher affinity for norepinephrine and is considered the principal isoenzyme responsible for its metabolism[1][2]. This reaction converts norepinephrine into the unstable intermediate aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).

-

Reduction by Aldehyde/Aldose Reductase : Subsequently, DOPEGAL is rapidly reduced to DHPG by the action of aldehyde reductase or aldose reductase. These cytosolic enzymes utilize NADH or NADPH as a cofactor to catalyze the reduction of the aldehyde group to an alcohol.

Alternatively, DOPEGAL can be oxidized by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxymandelic acid (DOMA). However, the reduction to DHPG is the predominant pathway for DOPEGAL metabolism within neurons.

The overall signaling pathway is depicted in the following diagram:

Quantitative Data

The enzymatic conversion of norepinephrine to DHPG is governed by the kinetic properties of the involved enzymes and is sensitive to inhibition. The following tables summarize key quantitative data related to this process.

Table 1: Enzyme Kinetic Parameters for Norepinephrine Metabolism by MAO

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Source Organism/Tissue | Reference |

| MAO-A | Norepinephrine | 250 ± 50 | 1.35 ± 0.11 (nmol O2/min/mg protein) | Porcine brain microvessels | [3] |

| MAO-A | Norepinephrine | ~100-200 | Not specified | Human and primate tissues | [4] |

| MAO-B | Norepinephrine | Not specified | Not specified | Human platelets | [4] |

Note: Vmax values can vary significantly depending on the enzyme preparation and assay conditions. The value from porcine brain microvessels is provided as a reference.

Table 2: Inhibition of MAO Activity and DHPG Formation

| Inhibitor | Target Enzyme | IC50 | Effect on DHPG Levels | Reference |

| Clorgyline | MAO-A | 1.2 nM | Decreased plasma DHPG | |

| Selegiline (Deprenyl) | MAO-B | 51 nM | No significant effect on plasma DHPG at selective doses | |

| Pargyline | MAO-A and MAO-B | MAO-A: 11.52 nM, MAO-B: 8.20 nM | Decreased plasma DHPG |

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Fluorometric Assay for Monoamine Oxidase (MAO) Activity

This protocol describes a common method for measuring MAO activity in biological samples, which relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.

Principle: MAO-catalyzed deamination of a substrate (e.g., tyramine, a substrate for both MAO-A and MAO-B) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.

Materials:

-

MAO Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

MAO Substrate (e.g., Tyramine)

-

Fluorometric Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

H₂O₂ Standard Solution

-

MAO-A specific inhibitor (Clorgyline)

-

MAO-B specific inhibitor (Selegiline)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = ~535/587 nm)

-

Biological sample (e.g., tissue homogenate, cell lysate)

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold MAO Assay Buffer. Centrifuge to pellet debris and collect the supernatant containing the mitochondrial fraction where MAO is located. Determine the protein concentration of the supernatant.

-

Reaction Setup: In a 96-well black microplate, prepare the following wells in triplicate:

-

Total MAO Activity: Sample + Reaction Mix

-

MAO-B Activity: Sample + Clorgyline (pre-incubated) + Reaction Mix

-

MAO-A Activity: Sample + Selegiline (pre-incubated) + Reaction Mix

-

Blank: MAO Assay Buffer + Reaction Mix

-

H₂O₂ Standards: Serial dilutions of H₂O₂ Standard Solution + Reaction Mix

-

-

Pre-incubation with Inhibitors: To the wells for MAO-A and MAO-B activity, add the respective specific inhibitor and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to ensure complete inhibition of the target isoenzyme.

-

Reaction Initiation: Prepare a Reaction Mix containing the MAO substrate, fluorometric probe, and HRP in MAO Assay Buffer. Add the Reaction Mix to all wells to initiate the reaction.

-

Measurement: Immediately place the microplate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of fluorescence increase (slope) for each sample. Subtract the blank slope from the sample slopes. Use the H₂O₂ standard curve to convert the rate of fluorescence change to the rate of H₂O₂ production (nmol/min). Normalize the activity to the protein concentration of the sample (nmol/min/mg protein). MAO-A activity is calculated by subtracting the activity in the presence of clorgyline from the total MAO activity. MAO-B activity is calculated by subtracting the activity in the presence of selegiline from the total MAO activity.

Measurement of DHPG in Plasma by HPLC with Electrochemical Detection (HPLC-ED)

This protocol outlines a sensitive and specific method for quantifying DHPG levels in plasma samples.

Principle: DHPG is extracted from the plasma matrix and then separated from other components using High-Performance Liquid Chromatography (HPLC). An electrochemical detector (ED) is used for sensitive and selective detection of DHPG based on its electrochemical properties.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Electrochemical detector

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or alumina)

-

Perchloric acid (PCA)

-

Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol)

-

Plasma samples

-

Centrifuge

Procedure:

-

Sample Collection and Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to obtain plasma. Store plasma at -80°C until analysis.

-

Internal Standard Addition: Thaw plasma samples on ice. To a known volume of plasma, add a known amount of the internal standard (DHBA).

-

Protein Precipitation: Add cold perchloric acid to the plasma sample to precipitate proteins. Vortex and then centrifuge at high speed in a refrigerated centrifuge.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

-

Elution: Elute DHPG and the internal standard from the cartridge with an appropriate solvent (e.g., a higher concentration of organic solvent or an acidic solution).

-

-

HPLC-ED Analysis:

-

Inject a portion of the eluate onto the HPLC system.

-

Separate DHPG and the internal standard on the C18 column using an isocratic or gradient elution with the mobile phase.

-

Detect the compounds using the electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to DHPG and the internal standard.

-

Calculate the ratio of the peak area of DHPG to the peak area of the internal standard.

-

Generate a standard curve by analyzing known concentrations of DHPG and the internal standard.

-

Determine the concentration of DHPG in the plasma sample by comparing its peak area ratio to the standard curve.

-

Conclusion

Monoamine oxidase, particularly the MAO-A isoform, plays a pivotal and initiating role in the formation of DHPG from norepinephrine. This metabolic pathway is fundamental to the regulation of noradrenergic signaling. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals. A thorough understanding of the enzymatic processes involved in DHPG formation is essential for advancing our knowledge of neurological and psychiatric disorders and for the rational design of novel therapeutic interventions that target the monoaminergic systems.

References

- 1. Effect of selective monoamine oxidase inhibition by clorgyline and deprenyl on the norepinephrine receptor-coupled adenylate cyclase system in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

The Role of 3,4-Dihydroxyphenylglycol (DHPG) in the Sympathetic Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dihydroxyphenylglycol (DHPG) is the primary intraneuronal metabolite of the neurotransmitter norepinephrine (NE). Its formation and release into the circulation are intricately linked to the activity of the sympathetic nervous system. This technical guide provides a comprehensive overview of the function of DHPG, its utility as a biomarker for sympathetic tone and norepinephrine reuptake, and the methodologies used for its measurement. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are investigating the sympathetic nervous system and its role in health and disease.

Introduction to 3,4-Dihydroxyphenylglycol (DHPG)

DHPG is a deaminated metabolite of norepinephrine, formed within sympathetic neurons. The concentration of DHPG in plasma and other biological fluids provides a valuable index of sympathetic nervous system activity. Unlike plasma norepinephrine, which reflects both neurotransmitter release and clearance, DHPG levels offer a more nuanced view of intraneuronal norepinephrine metabolism, including reuptake and vesicular leakage. Consequently, the simultaneous measurement of DHPG and norepinephrine has become a critical tool in clinical and preclinical research to dissect the complex dynamics of sympathetic function.

The Norepinephrine Metabolic Pathway

The metabolism of norepinephrine to DHPG is a two-step enzymatic process that occurs within the cytoplasm of sympathetic neurons.

-

Oxidative Deamination: Norepinephrine that is not sequestered in synaptic vesicles is deaminated by monoamine oxidase (MAO), primarily the MAO-A isoform, to form the unstable intermediate, 3,4-dihydroxymandelaldehyde.

-

Reduction: This aldehyde is then rapidly reduced by aldehyde reductase to form the stable metabolite, DHPG.

DHPG can then be further metabolized extraneuronally by catechol-O-methyltransferase (COMT) to 3-methoxy-4-hydroxyphenylglycol (MHPG).

Norepinephrine Metabolism to DHPG

DHPG as a Biomarker of Sympathetic Activity

Plasma DHPG is a sensitive and specific biomarker of sympathetic nervous system activity. Its levels are influenced by several factors:

-

Sympathetic Tone: Increased sympathetic nerve firing leads to greater norepinephrine release, reuptake, and subsequent metabolism to DHPG, resulting in elevated plasma DHPG levels.

-

Norepinephrine Reuptake: The norepinephrine transporter (NET) is responsible for clearing norepinephrine from the synaptic cleft. Inhibition of NET leads to a decrease in DHPG formation from recaptured norepinephrine.

-

Vesicular Leakage: A significant portion of basal DHPG production is derived from the leakage of norepinephrine from storage vesicles within the neuron.

The ratio of DHPG to norepinephrine can provide an index of norepinephrine reuptake efficiency.

Quantitative Data on DHPG Levels

The following tables summarize reported DHPG concentrations in various physiological and pathological conditions. It is important to note that values can vary between studies due to differences in analytical methods and patient populations.

Table 1: Plasma DHPG in Healthy Subjects and Pathological Conditions

| Condition | Subjects | Plasma DHPG (pg/mL) | Notes | Reference(s) |

| Healthy Volunteers (Resting) | Normotensive adults | 870 ± 50 | Basal, supine | [1] |

| Healthy adults | ~700-800 | After sympathetic suppression with clonidine | [2] | |

| Essential Hypertension | Hypertensive outpatients | Higher than normotensive controls | At rest and during orthostasis | [3] |

| Pheochromocytoma | Patients with pheochromocytoma | 1521 ± 280 | Basal levels significantly higher than normal subjects | [1] |

| Patients post-resection | Lower than pre-resection | [1] | ||

| Congestive Heart Failure | Patients with severe CHF | Significantly elevated | Correlates with disease severity |

Table 2: Effects of Pharmacological Agents on Plasma DHPG

| Drug Class | Drug | Effect on Plasma DHPG | Mechanism | Reference(s) |

| α2-Adrenergic Agonist | Clonidine | ↓ | Decreases sympathetic outflow and norepinephrine release | |

| α2-Adrenergic Antagonist | Yohimbine | ↑ | Increases sympathetic outflow and norepinephrine release | |

| Norepinephrine Reuptake Inhibitor | Desipramine | ↓ | Blocks neuronal reuptake of norepinephrine | |

| MAO-A Inhibitor | Moclobemide | ↓ by 78% | Inhibits the primary enzyme responsible for DHPG formation |

Experimental Protocols

Measurement of DHPG by HPLC with Electrochemical Detection (HPLC-ECD)

This is the most common method for quantifying DHPG in biological samples.

Sample Preparation (Alumina Extraction):

-

Collect blood samples in chilled tubes containing EDTA and an antioxidant such as sodium metabisulfite.

-

Centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

To 1 mL of plasma, add an internal standard (e.g., dihydroxybenzylamine - DHBA).

-

Add perchloric acid to precipitate proteins. Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a tube containing Tris buffer and activated alumina.

-

Mix for 15-20 minutes to allow catecholamines to adsorb to the alumina.

-

Wash the alumina pellet with deionized water to remove interfering substances.

-

Elute the catecholamines from the alumina with a small volume of dilute acid (e.g., 0.1 M perchloric acid).

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., sodium acetate/citric acid) containing a pairing agent (e.g., octyl sodium sulfate) and an organic modifier (e.g., methanol). The pH is typically acidic.

-

Flow Rate: 0.8-1.2 mL/min.

-

Detector: Electrochemical detector with a glassy carbon working electrode. The potential is set to an oxidizing voltage (e.g., +0.65 to +0.75 V).

Quantification:

The concentration of DHPG is determined by comparing the peak area of DHPG in the sample to that of a standard curve, corrected for recovery using the internal standard.

Norepinephrine Spillover and DHPG Production using Radiolabeled Norepinephrine

This technique allows for the in vivo assessment of regional norepinephrine kinetics.

Protocol Outline:

-

Subject Preparation: Subjects are studied in a resting, supine state. Catheters are placed for infusion of the radiotracer and for blood sampling from an artery and a vein draining the organ of interest (e.g., coronary sinus for the heart).

-

Radiotracer Infusion: A constant intravenous infusion of a radiolabeled norepinephrine, typically [³H]-norepinephrine, is administered.

-

Blood Sampling: After a steady-state is reached, paired arterial and venous blood samples are collected.

-

Sample Analysis: Plasma is separated and analyzed for endogenous norepinephrine and DHPG (using HPLC-ECD) and for [³H]-norepinephrine and [³H]-DHPG (using liquid scintillation counting of the HPLC eluate).

-

Calculations:

-

Norepinephrine Spillover: Calculated from the net venous-arterial difference in endogenous norepinephrine concentration and the fractional extraction of [³H]-norepinephrine across the organ.

-

DHPG Production: Calculated from the net venous-arterial difference in DHPG concentration.

-

Norepinephrine Reuptake: Can be estimated from the relationship between norepinephrine spillover and DHPG production, often with the use of a norepinephrine reuptake inhibitor like desipramine.

-

Signaling Pathways and Experimental Workflows

DHPG as a Signaling Molecule

Current evidence strongly suggests that 3,4-dihydroxyphenylglycol is primarily an inactive metabolite of norepinephrine and does not have a significant signaling role of its own. Its importance lies in its utility as a biomarker reflecting the processes of norepinephrine synthesis, release, reuptake, and metabolism. It is crucial to distinguish 3,4-DHPG from the synthetic compound (S)-3,5-dihydroxyphenylglycine, which is a potent agonist of group I metabotropic glutamate receptors and is active in the central nervous system.

Experimental Workflow: Assessing Drug Effects on Sympathetic Activity

The following diagram illustrates a typical workflow for a clinical trial designed to assess the effect of a new drug on sympathetic nervous system activity, using plasma DHPG as a key biomarker.

Clinical Trial Workflow for Sympathetic Activity Assessment

Conclusion

3,4-Dihydroxyphenylglycol is an indispensable tool for researchers and clinicians investigating the sympathetic nervous system. As the primary intraneuronal metabolite of norepinephrine, its measurement provides critical insights into sympathetic tone, norepinephrine reuptake, and overall neurotransmitter dynamics. The methodologies for its quantification are well-established, and its application in various physiological and pathological states continues to yield valuable information. For professionals in drug development, DHPG serves as a key biomarker for assessing the sympathomimetic or sympatholytic effects of novel therapeutic agents. A thorough understanding of DHPG's role and measurement is therefore essential for advancing our knowledge of sympathetic nervous system function and for the development of new treatments for a wide range of cardiovascular and neurological disorders.

References

- 1. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3 [github.com]

- 2. criver.com [criver.com]

- 3. Plasma 3,4-dihydroxyphenylglycol (DHPG) and 3-methoxy-4-hydroxyphenylglycol (MHPG) are insensitive indicators of alpha 2-adrenoceptor mediated regulation of norepinephrine release in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 3,4-Dihydroxyphenylglycol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,4-Dihydroxyphenylglycol (DHPG), a potent antioxidant phenol. While recognized as a primary metabolite of norepinephrine in mammals, DHPG is also naturally present in significant quantities in plant sources, most notably in olives (Olea europaea). This document details its natural occurrence, biosynthetic pathways, quantification methodologies, and biological significance, with a focus on its presence in olives.

Natural Sources of 3,4-Dihydroxyphenylglycol

The primary and most well-documented natural source of DHPG is the olive tree (Olea europaea). It is found in various parts of the olive, including the fruit (pulp), leaves, and by-products of olive oil production such as olive mill wastewater and the solid waste known as "alperujo".[1][2][3]

While DHPG is a minor phenolic compound in extra virgin olive oil, its concentration is notably high in natural table olives, where it can be one of the most abundant phenols alongside hydroxytyrosol.[1][4] Studies have shown that processing methods for table olives can significantly influence the final concentration of DHPG. Furthermore, thermal treatments of olive by-products can be employed to increase the release and recovery of DHPG from its precursors.

Biosynthesis and Precursors in Olives

In olives, DHPG does not appear to be synthesized de novo in large quantities but is rather a product of the degradation or transformation of more complex phenolic compounds. The metabolic pathways involve the enzymatic hydrolysis of secoiridoids like oleuropein.

The primary precursors of DHPG in olives are complex molecules that contain a DHPG moiety within their structure. Research has identified compounds such as β-hydroxy derivatives of verbascoside and 2″-hydroxyoleuropein as significant precursors. During olive maturation, processing, or through specific treatments (e.g., thermal extraction), these precursors are hydrolyzed, releasing free DHPG.

The enzymatic degradation of oleuropein is a key process. Enzymes like β-glucosidase and polyphenoloxidases, naturally present in olive leaves and fruit, are involved in breaking down oleuropein. This enzymatic action can lead to the formation of oleuropein aglycone and subsequently hydroxytyrosol, but also releases DHPG from its conjugated forms.

Figure 1. Simplified pathway of DHPG release from complex precursors in olives.

Quantitative Data

The concentration of DHPG varies significantly depending on the olive cultivar, processing method, and the part of the plant analyzed. Natural black olives have been found to contain particularly high levels.

| Sample Matrix | Cultivar(s) | DHPG Concentration (mg/kg) | Notes | Reference(s) |

| Natural Black Olive Pulp (dry weight) | Various (10 cultivars) | Up to 368 | Concentration is independent of cultivar and processing method. | |

| Table Olive Effluents (Brine) | Various (30+ varieties) | Varies, up to ~400 (mg/100g fresh olive) | Concentration in brine is similar to that in the pulp. Acetic acid enhances solubilization. | |

| Olive Oil Solid Waste ("Alperujo") | Not specified | Present in considerable amounts | Thermal treatment increases recovery. | |

| Olive Leaves | 21 diverse cultivars | Generally low, but significantly increased with thermal extraction | Conventional solvent extractions yield negligible amounts. | |

| Extra Virgin Olive Oil (EVOO) | Not specified | Minor amounts | DHPG is more water-soluble and partitions into the vegetable water during processing. |

Experimental Protocols

This protocol is a representative method for the extraction of phenolic compounds, including DHPG, from table olives for subsequent analysis.

-

Sample Preparation : Homogenize 5g of pitted olive pulp with 10 mL of a methanol/water (80:20, v/v) solution using a high-speed homogenizer.

-

Solid-Liquid Extraction : Sonicate the homogenate for 15 minutes in an ultrasonic bath. Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection and Re-extraction : Collect the supernatant. Re-extract the solid pellet twice more with 10 mL of the methanol/water solution.

-

Solvent Evaporation : Combine the supernatants and evaporate the methanol under vacuum using a rotary evaporator at 40°C.

-

Purification (Optional) : The resulting aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.

-

Final Preparation : Filter the final extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

This protocol describes a common HPLC method for the separation and quantification of DHPG.

-

Instrumentation : HPLC system equipped with a Diode Array Detector (DAD) or a Coulometric Detector.

-

Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program :

-

0-5 min: 5% B

-

5-20 min: Linear gradient to 30% B

-

20-25 min: Linear gradient to 95% B

-

25-30 min: Hold at 95% B

-

30-35 min: Return to 5% B and equilibrate.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 35°C.

-

Detection : UV detection at 280 nm. For higher sensitivity and specificity, coulometric detection can be employed.

-

Quantification : Create a calibration curve using a certified DHPG standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Figure 2. General experimental workflow for DHPG quantification in olives.

Biological Activity and Signaling Pathways

DHPG exhibits potent biological activities, primarily attributed to its catechol structure, which makes it an excellent antioxidant and free radical scavenger. Its antioxidant capacity is reported to be higher than or comparable to that of hydroxytyrosol and vitamin E.

The primary mechanism of DHPG's antioxidant activity is its ability to donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions. This action helps protect cells from oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Studies have demonstrated that DHPG can:

-

Inhibit lipid peroxidation.

-

Reduce levels of oxidative stress biomarkers like thiobarbituric acid reactive substances (TBARS) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).

-

Show anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

-

Exhibit a synergistic antioxidant and neuroprotective effect when combined with hydroxytyrosol.

Figure 3. Antioxidant mechanism of action for DHPG.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Evolution of Hydroxytyrosol, Hydroxytyrosol 4-β-d-Glucoside, 3,4-Dihydroxyphenylglycol and Tyrosol in Olive Oil Solid Waste or “Alperujo” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dihydroxyphenylglycol (DHPG): an important phenolic compound present in natural table olives - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dihydroxyphenylglycol (DHPG): An In-Depth Technical Guide to its Role as a Biomarker for Neuroendocrine Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroendocrine tumors (NETs) represent a heterogeneous group of malignancies that present significant diagnostic and therapeutic challenges. The identification of reliable biomarkers is crucial for early detection, prognostication, and monitoring of treatment response. 3,4-Dihydroxyphenylglycol (DHPG), a major metabolite of norepinephrine, has emerged as a potential biomarker in the context of catecholamine-secreting NETs, particularly pheochromocytomas and paragangliomas (PPGLs). This technical guide provides a comprehensive overview of DHPG as a biomarker, including its biochemical pathways, analytical methodologies for its detection, and its clinical utility. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development.

Introduction to Neuroendocrine Tumors and the Need for Novel Biomarkers

Neuroendocrine tumors (NETs) are a diverse group of neoplasms arising from neuroendocrine cells dispersed throughout the body.[1] Their incidence and prevalence have been increasing, underscoring the need for improved diagnostic and prognostic tools.[1] Current biomarkers for NETs, such as Chromogranin A (CgA), have limitations in terms of sensitivity and specificity.[2][3] This has propelled the search for more reliable markers that can accurately reflect tumor biology and clinical behavior.

Catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas, are a subset of NETs that produce excessive amounts of catecholamines and their metabolites.[4] The measurement of these compounds in plasma and urine is a cornerstone of their diagnosis. While norepinephrine and its O-methylated metabolite, normetanephrine, are well-established biomarkers, the clinical utility of its deaminated metabolite, 3,4-dihydroxyphenylglycol (DHPG), is an area of active investigation.

The Biochemical Pathway of DHPG Synthesis and Metabolism

DHPG is a direct metabolite of norepinephrine, formed through the action of the enzyme monoamine oxidase (MAO). This metabolic process primarily occurs within the sympathetic nerves.

Below is a diagram illustrating the metabolic pathway of norepinephrine to DHPG.

DHPG as a Biomarker in Neuroendocrine Tumors

The utility of DHPG as a biomarker for NETs, particularly pheochromocytomas, has been investigated, though its role is considered less sensitive than that of metanephrines. This is primarily because a significant portion of circulating DHPG originates from the normal activity of the sympathetic nervous system, which can mask the contribution from a tumor. However, simultaneous measurement of DHPG with norepinephrine and other metabolites may offer additional diagnostic specificity.

Quantitative Data on DHPG Levels

The following tables summarize quantitative data on DHPG levels in plasma and urine from studies involving patients with pheochromocytoma and control subjects.

Table 1: Plasma DHPG Concentrations

| Patient Group | n | Mean DHPG (ng/mL) | Standard Deviation (ng/mL) | Reference |

| Hypertensive Patients | 1086 | - | - | |

| Pheochromocytoma Patients | 25 | - | - | |

| Healthy Controls (Orthopedic Patients) | 16 | 19.58 | 8.13 |

Table 2: Urinary DHPG Excretion

| Patient Group | n | Mean DHPG (µg/mg creatinine) | Standard Deviation (µg/mg creatinine) | Reference |

| Hypertensive Patients | 1192 | - | - | |

| Pheochromocytoma Patients | 25 | - | - | |

| Healthy Controls (Orthopedic Patients) | 16 | 0.39 | 0.21 |

Note: Specific mean and standard deviation values for the hypertensive and pheochromocytoma patient groups from the study by Vistelle et al. were not provided in the abstract.

Experimental Protocols for DHPG Measurement

Accurate and reproducible measurement of DHPG is critical for its evaluation as a biomarker. The following sections provide detailed methodologies for the analysis of DHPG in plasma and urine.

Sample Collection

Plasma Collection:

-

Patient Preparation: The patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine levels.

-

Blood Draw: Collect blood into a chilled tube containing ethylenediaminetetraacetic acid (EDTA) as an anticoagulant.

-

Immediate Processing: Place the collected blood sample on ice immediately.

-

Centrifugation: Within one hour of collection, centrifuge the blood at 1000-2000 x g for 15 minutes at 4°C to separate the plasma.

-

Storage: Transfer the plasma into a separate tube and store it at -80°C until analysis.

24-Hour Urine Collection:

-

Patient Instructions: Instruct the patient to discard the first morning void on day one.

-

Collection Period: Collect all subsequent urine for the next 24 hours in a container provided by the laboratory, which typically contains an acid preservative (e.g., hydrochloric acid or acetic acid) to stabilize the catecholamines and their metabolites.

-

Storage During Collection: The collection container should be kept refrigerated or in a cool place throughout the 24-hour period.

-

Final Collection: The first morning void on day two should be collected and added to the container.

-

Aliquotting and Storage: After measuring the total volume, a well-mixed aliquot should be stored at -20°C or lower until analysis.

Sample Preparation

Plasma Sample Preparation for HPLC-ECD Analysis:

This protocol is adapted from established methods for catecholamine metabolite analysis.

-

Deproteinization: To 500 µL of plasma, add 500 µL of ice-cold 0.4 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine - DHBA).

-

Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Extraction:

-

Transfer the supernatant to a new tube containing 25 mg of alumina and 1 mL of 1.5 M Tris buffer (pH 8.6) containing 2% EDTA.

-

Vortex for 15 minutes to allow the catechols to adsorb to the alumina.

-

Centrifuge and discard the supernatant.

-

Wash the alumina pellet three times with 1 mL of deionized water.

-

-

Elution: Elute the catechols from the alumina by adding 100 µL of 0.1 M phosphoric acid and vortexing for 5 minutes.

-

Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Injection: Inject the supernatant into the HPLC-ECD system.

Urinary Sample Preparation for LC-MS/MS Analysis:

This protocol is a general approach for urinary metabolite analysis.

-

Thawing and Centrifugation: Thaw the frozen urine sample at room temperature and centrifuge at 2,000 x g for 10 minutes to remove any particulate matter.

-

Dilution: Dilute the urine sample (e.g., 1:10) with deionized water containing an internal standard (e.g., a stable isotope-labeled DHPG).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter.

-

Injection: Inject the filtered sample into the LC-MS/MS system.

Analytical Methods

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):

-

Principle: HPLC separates DHPG from other components in the sample based on its physicochemical properties. The electrochemical detector then measures the current generated by the oxidation or reduction of DHPG, providing a highly sensitive and specific quantification.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate or citrate buffer) with an organic modifier (e.g., methanol or acetonitrile).

-

Detector: Electrochemical detector with a glassy carbon working electrode.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates the components of the sample, and the mass spectrometer detects and quantifies DHPG based on its specific mass-to-charge ratio and fragmentation pattern. This method offers very high specificity and sensitivity.

-

Typical Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Analysis: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for DHPG and its internal standard.

-

DHPG in Cellular Signaling

Recent research has identified DHPG as an agonist for group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these receptors by DHPG can trigger downstream signaling cascades, primarily through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

The following diagram illustrates the signaling pathway initiated by DHPG binding to mGluR5.

Conclusion and Future Directions

3,4-Dihydroxyphenylglycol holds potential as a complementary biomarker for neuroendocrine tumors, particularly in the context of a comprehensive metabolic panel for catecholamine-secreting neoplasms. While its utility as a standalone diagnostic marker is limited by its significant physiological production, its measurement can provide valuable insights into norepinephrine metabolism and turnover within both neuronal and tumor tissues.

Future research should focus on:

-

Larger cohort studies: Establishing more precise reference ranges for DHPG in healthy populations and various NET patient cohorts.

-

Multi-marker panels: Investigating the diagnostic and prognostic value of DHPG in combination with other established and novel biomarkers.

-

Therapeutic monitoring: Evaluating the potential of DHPG to monitor the response to therapies targeting catecholamine synthesis or metabolism in NETs.

-

Signaling pathway elucidation: Further exploring the role of DHPG-mediated mGluR signaling in NET pathophysiology, which may uncover novel therapeutic targets.

The detailed methodologies and data presented in this technical guide are intended to serve as a valuable resource for researchers and clinicians working to advance the understanding and management of neuroendocrine tumors.

References

The Role of DHPG in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction